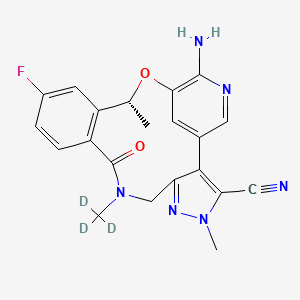
Lorlatinib-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lorlatinib-d3 is a deuterated form of Lorlatinib, a third-generation anaplastic lymphoma kinase tyrosine kinase inhibitor. Lorlatinib is primarily used to treat anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer . The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, replacing some of the hydrogen atoms in the molecule. This modification can potentially improve the pharmacokinetic properties of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lorlatinib-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecule. This can be achieved through various methods, such as deuterium exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of catalysts, solvents, and specific temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Lorlatinib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield reduced forms of this compound. Substitution reactions can result in various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Lorlatinib-d3 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated drugs.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals with improved pharmacokinetic properties.
Wirkmechanismus
Lorlatinib-d3 exerts its effects by inhibiting the activity of anaplastic lymphoma kinase and C-ros oncogene 1. These enzymes play a crucial role in the development and progression of cancer. By blocking their activity, this compound prevents the proliferation of cancer cells and induces apoptosis. The molecular targets include the tyrosine kinase domain of anaplastic lymphoma kinase and C-ros oncogene 1, which are involved in downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
Lorlatinib-d3 is compared with other similar compounds, such as:
Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor with lower potency and selectivity compared to this compound.
Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with improved efficacy but limited blood-brain barrier penetration.
Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with a broader spectrum of activity but higher toxicity.
This compound stands out due to its enhanced potency, selectivity, and ability to penetrate the blood-brain barrier, making it effective against brain metastases .
Eigenschaften
Molekularformel |
C21H19FN6O2 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuteriomethyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2D3 |
InChI-Schlüssel |
IIXWYSCJSQVBQM-BINOJTDESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C |
Kanonische SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




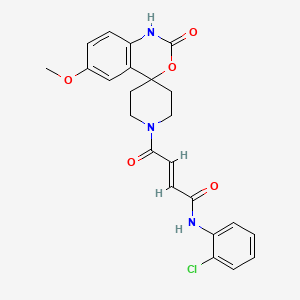
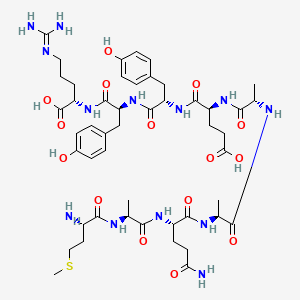
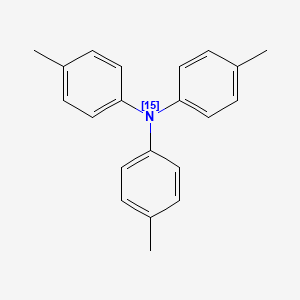




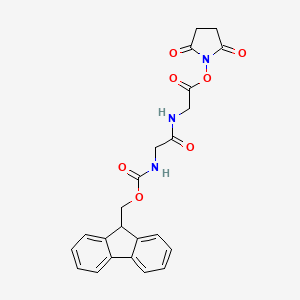
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)

